An In-depth Technical Guide on the Molecular Structure and Properties of Camphor
An In-depth Technical Guide on the Molecular Structure and Properties of Camphor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camphor, a bicyclic monoterpenene ketone, has been a subject of scientific interest for centuries, owing to its distinct aroma and diverse therapeutic applications.[1] Historically extracted from the wood of the camphor laurel tree (Cinnamomum camphora), it is now also synthesized on a large scale.[1][2] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and biological activities of camphor, with a focus on its signaling pathways and relevant experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Molecular Structure and Identification
Camphor is a terpenoid with the chemical formula C₁₀H₁₆O.[3][4] Its rigid bicyclic structure, based on a bornane framework with a ketone group at the second carbon, is responsible for its unique properties.[5] The IUPAC name for camphor is 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one.[4][6]
The camphor molecule possesses two chiral centers, resulting in two enantiomers: (+)-camphor ((1R,4R)-bornan-2-one) and (-)-camphor ((1S,4S)-bornan-2-one).[2] The naturally occurring form is typically (+)-camphor, while synthetic camphor is often a racemic mixture of both enantiomers.[3][5]
Table 1: Key Identifiers for Camphor
| Identifier | Value |
| Chemical Formula | C₁₀H₁₆O[3] |
| IUPAC Name | 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one[6] |
| Molar Mass | 152.237 g/mol [2] |
| CAS Number (Racemic) | 76-22-2[2] |
| CAS Number ((+)-Camphor) | 464-49-3[2] |
| CAS Number ((-)-Camphor) | 464-48-2[2] |
Physicochemical Properties
Camphor is a white, waxy, crystalline solid with a strong, penetrating, and aromatic odor.[3][5] It is a flammable compound that undergoes sublimation at room temperature.[5] While it is poorly soluble in water, it readily dissolves in organic solvents such as ethanol, ether, and chloroform.[5][7]
Table 2: Physical and Chemical Properties of Camphor
| Property | Value |
| Appearance | White, waxy, crystalline solid[3] |
| Odor | Strong, penetrating, aromatic[5] |
| Melting Point | 175–177 °C[8] |
| Boiling Point | 204 °C[8] |
| Density | 0.992 g/cm³[1] |
| Vapor Pressure | 4 mmHg (at 70 °C)[1] |
| Solubility in Water | 1.6 g/L (at 25 °C)[3] |
| Solubility in Ethanol | ~1000 g/L[1] |
| Solubility in Chloroform | ~1000 g/L[1] |
| log P | 2.089[1] |
Signaling Pathways and Mechanism of Action
Camphor exerts its physiological effects through the modulation of various signaling pathways, primarily by interacting with transient receptor potential (TRP) ion channels. These channels are crucial for sensory perception, including temperature, pain, and itch.
Interaction with TRP Channels
Camphor is a known modulator of several TRP channels, which explains its characteristic warming and cooling sensations, as well as its analgesic properties.[9]
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TRPV1 (Transient Receptor Potential Vanilloid 1): Camphor activates and subsequently causes a profound and rapid desensitization of TRPV1, the receptor primarily responsible for sensing heat and noxious stimuli.[6][10] This desensitization is thought to be a key mechanism behind its analgesic effects.[6] The activation of TRPV1 by camphor occurs through a mechanism independent of the capsaicin binding site.[6][10]
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TRPV3 (Transient Receptor Potential Vanilloid 3): Camphor also activates TRPV3, another heat-sensitive channel, which may contribute to the sensation of warmth upon topical application.[6][8]
-
TRPM8 (Transient Receptor Potential Melastatin 8): The cooling sensation elicited by camphor is attributed to its activation of TRPM8, the primary cold and menthol sensor in the skin and sensory neurons.[2]
-
TRPA1 (Transient Receptor Potential Ankryin 1): Camphor has been shown to inhibit TRPA1, a channel involved in sensing irritants and inflammatory pain.[10][11] This inhibition likely contributes to its analgesic and counter-irritant effects.[11]
Other Signaling Mechanisms
Beyond TRP channels, camphor has been reported to:
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Modulate other ion channels: At high concentrations, camphor can inhibit potassium (K+) channels and increase calcium (Ca2+) influx, which may contribute to its pro-convulsive effects when ingested in large amounts.[9]
-
Exhibit antifungal properties: Camphor and its derivatives can disrupt the cell membranes of fungi, leading to increased permeability and cell death.[9] They may also inhibit key metabolic enzymes within the fungal cells.[3]
Experimental Protocols
This section outlines key experimental methodologies for the extraction, synthesis, analysis, and biological evaluation of camphor.
Extraction of Camphor from Cinnamomum camphora
Method: Steam Distillation
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Material Preparation: Fresh or dried leaves and wood of Cinnamomum camphora are chipped or powdered to increase the surface area for extraction.
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Apparatus Setup: A Clevenger-type apparatus is typically used for hydro-distillation. The plant material is placed in a round-bottom flask with a sufficient amount of water.
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Distillation: The flask is heated to boil the water. The steam passes through the plant material, carrying the volatile camphor oil.
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Condensation: The steam and camphor vapor mixture is then passed through a condenser, which cools the vapor back into a liquid.
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Separation: The condensed liquid, a mixture of water and camphor oil, is collected. As camphor oil is immiscible with and less dense than water, it forms a separate layer on top, which can be collected.
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Purification: The collected camphor can be further purified by recrystallization from a suitable solvent like ethanol.
References
- 1. Camphor - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. primaryinfo.com [primaryinfo.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Simple Plug-In Synthetic Step for the Synthesis of (-)-Camphor from Renewable Starting Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN102794029A - Method for extracting camphor leaf extract and camphor leaf oil from camphor leaves - Google Patents [patents.google.com]
- 11. Camphor and Eucalyptol—Anticandidal Spectrum, Antivirulence Effect, Efflux Pumps Interference and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
